molecular formula C5H4ClNO3 B15072239 2-Chloro-4-methyloxazole-5-carboxylic acid

2-Chloro-4-methyloxazole-5-carboxylic acid

Cat. No.: B15072239
M. Wt: 161.54 g/mol
InChI Key: LFGXHGXZRAIDDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-methyloxazole-5-carboxylic acid (CAS 1558276-80-4) is a valuable halogenated heterocyclic compound that serves as a key synthetic intermediate in medicinal chemistry and organic research . This compound is specifically used in the synthesis of bioactive molecules, particularly in the pharmaceutical industry, where it acts as a precursor or intermediate for producing oxazole-structured compounds found in antimicrobial, antiviral, and central nervous system agents . The oxazole ring is a prominent structural motif in natural products and drug discovery due to its diverse biological activities . The presence of both a carboxylic acid and a chloro substituent on the oxazole core makes this compound a versatile building block for further synthetic modification . The chloro group, in particular, acts as a versatile handle that enables various chemical transformations, including nucleophilic substitution and palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling, to forge new carbon-carbon bonds and create more complex molecular architectures . This allows researchers to generate libraries of diverse oxazole derivatives for high-throughput screening against various biological targets . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-chloro-4-methyl-1,3-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c1-2-3(4(8)9)10-5(6)7-2/h1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFGXHGXZRAIDDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=N1)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Chloro 4 Methyloxazole 5 Carboxylic Acid and Analogues

Strategies for Oxazole (B20620) Ring Formation with Carboxylic Acid Functionality

The formation of the oxazole ring, particularly when substituted with a carboxylic acid group, requires specific and efficient synthetic routes. Researchers have developed a variety of methods to achieve this, ranging from direct synthesis from carboxylic acids to complex multicomponent reactions.

Direct Synthesis from Carboxylic Acids Using Specialized Reagents (e.g., triflylpyridinium reagent)

A highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids has been developed using a stable triflylpyridinium reagent. acs.orgacs.org This approach involves the in situ activation of a carboxylic acid to form a reactive acylpyridinium intermediate. acs.org This intermediate is then trapped by isocyanoacetates or tosylmethyl isocyanide to yield the desired oxazole. acs.orgacs.org

This method demonstrates a broad substrate scope with good tolerance for various functional groups, including those that are sterically hindered or sensitive. acs.orgthieme-connect.com The versatility of this reaction is highlighted by its application in the gram-scale synthesis of bioactive molecules. acs.org A key advantage of this process is the ability to recover and reuse the dimethylaminopyridine (DMAP) base, which adds to its practicality and cost-effectiveness. acs.orgthieme-connect.com

Plausible Reaction Mechanism:

The carboxylic acid is activated in situ, forming a trifluorosulfonyl mixed anhydride.

This activated intermediate undergoes nucleophilic attack by DMAP, generating an acylpyridinium salt.

The acylpyridinium salt then reacts with a deprotonated alkyl isocyanoacetate.

The resulting intermediate cyclizes to form the final oxazole product. acs.org

Reagent/ConditionRoleReference
Triflylpyridinium reagentActivates the carboxylic acid acs.orgacs.org
Isocyanoacetates/Tosylmethyl isocyanideProvides the remaining atoms for the oxazole ring acs.orgacs.org
DMAPBase, recoverable and reusable acs.orgthieme-connect.com

Isocyanide-Based Cyclizations (e.g., van Leusen synthesis, reactions with activated methyl isocyanides)

The van Leusen oxazole synthesis is a well-established method for preparing 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). ijpsonline.comnih.govorganic-chemistry.org This reaction proceeds under mild, basic conditions and involves a [3+2] cycloaddition. nih.gov The TosMIC reagent is a key component, providing a reactive isocyanide carbon, an active methylene (B1212753) group, and a tosyl group which acts as an excellent leaving group. ijpsonline.comnih.gov

The mechanism involves the deprotonation of TosMIC, which then attacks the aldehyde. Subsequent cyclization forms an oxazoline (B21484) intermediate, which then eliminates p-toluenesulfinic acid to yield the 5-substituted oxazole. nih.govwikipedia.org This method has been adapted for the synthesis of a variety of oxazole derivatives, including those with complex substituents. nih.gov

ReactantsConditionsProductReference
Aldehyde, Tosylmethyl isocyanide (TosMIC)Base (e.g., K2CO3), Methanol5-substituted oxazole ijpsonline.comnih.gov
2-chloroquinoline-3-carbaldehydes, TosMICvan Leusen conditions5-(2-chloroquiolin-3-yl)oxazole tandfonline.com

Condensations of α-Haloketones or α-Hydroxyketones with Amides (Bredereck Reaction)

The Bredereck reaction provides a straightforward route to synthesize oxazole derivatives by reacting α-haloketones with amides. ijpsonline.comslideshare.net This method is particularly useful for the synthesis of 2,4-disubstituted oxazoles. ijpsonline.com An improvement on this method involves the use of α-hydroxyketones as the starting material, offering a cleaner and more economical process. ijpsonline.com While specific examples directly leading to 2-Chloro-4-methyloxazole-5-carboxylic acid are not detailed in the provided sources, the general applicability of this reaction makes it a relevant synthetic strategy for analogous structures.

Cycloisomerization Approaches (e.g., propargylic amides, acetylenic amides)

Cycloisomerization of propargylic amides is a versatile and mild method for producing polysubstituted oxazoles. ijpsonline.comnih.gov This reaction can be mediated by silica (B1680970) gel or catalyzed by various metals, such as gold or zinc. nih.govnih.gov The process typically involves the cyclization of the propargylic amide to an oxazoline intermediate, which then isomerizes to the final oxazole product. ijpsonline.com This approach allows for the synthesis of a wide range of oxazole derivatives with high efficiency under mild conditions. ijpsonline.comnih.gov For instance, a Zn(OTf)2-catalyzed tandem cycloisomerization/allylic alkylation of N-(propargyl)arylamides with allylic alcohols has been successfully developed to produce oxazole derivatives. acs.orgresearchgate.net

Catalyst/MediatorSubstrateOutcomeReference
SiO2Propargylic amidesPolysubstituted oxazoles ijpsonline.comnih.gov
Gold(I) catalystsPropargylic amidesDi- and trioxazoles nih.gov
Zn(OTf)2N-(propargyl)arylamides and allylic alcoholsAllylic oxazoles acs.orgresearchgate.net

Oxidative Cyclizations and Carbon-Oxygen Bond Formation Reactions (e.g., PIDA-mediated, iodosobenzene-mediated)

Oxidative cyclization offers a metal-free approach to oxazole synthesis, often utilizing hypervalent iodine(III) reagents like phenyliodine diacetate (PIDA). acs.orgorganic-chemistry.orgfigshare.com This method involves the intramolecular cyclization of enamides to form functionalized oxazoles in moderate to good yields. acs.orgfigshare.com The reaction conditions are typically optimized with additives like BF3·Et2O, which can significantly improve the yield. acs.org This heavy-metal-free oxidative carbon-oxygen bond formation process is environmentally benign and has a broad substrate scope. acs.orgorganic-chemistry.orgfigshare.com Another approach involves the use of iodosobenzene (B1197198) (PhIO) as an oxidant for the intermolecular oxidative C(sp2)-O bond formation between enamines and carboxylic acids, leading to β-acyloxy enamines that can be cyclized to oxazoles. organic-chemistry.org

ReagentSubstrateKey FeaturesReference
Phenyliodine diacetate (PIDA)EnamidesHeavy-metal-free, broad substrate scope acs.orgorganic-chemistry.orgfigshare.com
PIDA with BF3·Et2OEnamidesImproved yields (up to 90%) acs.org
Iodosobenzene (PhIO)Enamines and carboxylic acidsIntermolecular oxidative C-O bond formation organic-chemistry.org

Multicomponent Reactions for Oxazole Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that contains substantial portions of all the starting materials. These reactions are advantageous for creating molecular diversity and complexity in a time- and resource-efficient manner. For the synthesis of oxazole derivatives, MCRs offer a powerful strategy. For example, a one-pot Suzuki-Miyaura coupling reaction has been developed for the production of 2,4,5-trisubstituted oxazoles from a carboxylic acid, an amino acid, and a boronic acid in the presence of a nickel catalyst and a dehydrative condensing agent. tandfonline.comsemanticscholar.org

Regioselective Functionalization of the Oxazole Core

Achieving the desired substitution pattern on the oxazole ring necessitates methodologies that can selectively target the C2, C4, and C5 positions. This is often accomplished through a sequence of metalation and electrophilic trapping reactions or by building the ring from appropriately functionalized precursors.

Introduction of Chlorine Substituents at Specific Ring Positions

The introduction of a chlorine atom, particularly at the C2 position of the oxazole ring, is a key step in the synthesis of the target compound. Direct chlorination of an oxazole ring can be challenging due to the electron-rich nature of the heterocycle, which can lead to multiple side reactions or ring degradation. However, specific strategies have been developed to achieve regioselectivity.

One effective method involves the deprotonation of the C2 position, which is the most acidic proton on the oxazole ring, followed by quenching with an electrophilic chlorine source. wikipedia.org The use of a strong base, such as n-butyllithium (n-BuLi), can selectively remove the proton at C2, creating a 2-lithiooxazole intermediate. This nucleophilic species can then react with reagents like hexachloroethane (B51795) (C2Cl6) or N-chlorosuccinimide (NCS) to install the chlorine atom at the desired position. nih.gov

Alternatively, ring-opening and subsequent chlorination strategies have been reported for related azoles, which could be adapted for oxazoles. For instance, treatment of certain isoxazole (B147169) derivatives with chlorinating agents like NCS can lead to selective cleavage of the N-O bond and formation of a chloroketone intermediate, demonstrating a pathway for introducing chlorine through skeletal rearrangement. nih.govclockss.org

Strategies for Methyl Group Incorporation

The placement of a methyl group at the C4 position can be achieved through several synthetic routes. A common approach is to construct the oxazole ring from precursors that already contain the methyl group in the correct position. For example, the Robinson-Gabriel synthesis can utilize a 2-acylamino ketone where the backbone contains the requisite methyl group that will become the C4-substituent of the final oxazole. wikipedia.org

Direct methylation of a pre-formed oxazole ring is less common and often lacks regioselectivity. However, directed metalation strategies can provide a solution. If a directing group is present on the oxazole, it can guide a strong base to deprotonate the adjacent C4 position. The resulting organometallic intermediate can then be quenched with a methylating agent like methyl iodide (CH3I). Deprotonation of 2,4-dimethylthiazole-5-carboxylic acid, a related azole, occurs regiospecifically at the 2-methyl site, but substitution at the 2-position of the oxazole can direct deprotonation to other ring positions, such as the 4-methyl group in 4-methyl-2-phenylthiazole-5-carboxylic acid. rsc.org

Carboxylation Strategies (e.g., using carbon dioxide with lithiated intermediates)

The introduction of a carboxylic acid group at the C5 position is frequently accomplished via metalation followed by carboxylation. The C5 position of the oxazole ring can be selectively deprotonated using a strong base, particularly if the C2 position is already substituted. The use of lithium magnesate bases or TMP-bases (2,2,6,6-tetramethylpiperidide) of Mg and Zn has been shown to be effective for the regioselective metalation of the oxazole scaffold at various positions. nih.govfigshare.comresearchgate.net

Once the C5-lithiated or magnesiated intermediate is formed, it can be trapped by bubbling carbon dioxide (CO2) gas through the reaction mixture. Subsequent acidic workup protonates the resulting carboxylate salt to yield the desired 5-carboxylic acid derivative. researchgate.net This method is highly efficient and widely applicable for the synthesis of various oxazole-5-carboxylic acids. rsc.orgnih.gov For example, the lithiation of methyl-substituted oxazole-carboxylic acids and their corresponding amides has been shown to be a viable route for elaborating trisubstituted oxazoles. rsc.org

Catalyst Systems and Reaction Conditions in Oxazole Synthesis

The formation of the oxazole ring itself is often facilitated by catalysts that can promote the necessary cyclization and dehydration or oxidation steps under mild conditions. Both transition metals and Lewis/Brønsted acids and bases play crucial roles in modern oxazole synthesis.

Transition Metal Catalysis (e.g., Palladium, Copper, Silver, Nickel)

Transition metals are widely employed to catalyze the construction of the oxazole core, offering high efficiency and selectivity. researchgate.net

Palladium (Pd): Palladium catalysts are frequently used in cross-coupling reactions to form C-C, C-N, and C-O bonds. In oxazole synthesis, Pd-catalyzed methods can be used for direct arylation at the C2 and C5 positions. organic-chemistry.org Furthermore, palladium-catalyzed oxidative cyclization of enamides has been developed for the regioselective synthesis of trisubstituted oxazoles, where cascade C-N and C-O bond formations occur. rsc.org

Copper (Cu): Copper catalysts are versatile and cost-effective. They are used in oxidative cyclization reactions, such as the coupling of α-diazoketones with nitriles to form 2,4,5-trisubstituted oxazoles. researchgate.net Copper-catalyzed C-O or C-N coupling of phenylalanine derivatives can lead to chemodivergent synthesis of oxazoles and other heterocycles. acs.org Silver additives, such as silver benzoate, can facilitate copper-catalyzed C-N coupling of iodoazoles. nih.gov

Silver (Ag): Silver catalysts, often in conjunction with other metals, play a role in oxazole synthesis. For instance, silver-catalyzed oxidative decarboxylation of α-oxocarboxylates and their subsequent cyclization with isocyanides provides a route to oxazoles. nih.gov

Nickel (Ni): Nickel catalysis provides a powerful method for forming substituted oxazoles via cross-coupling. The nickel-catalyzed reaction of 2-methylthio-oxazole with various organozinc reagents allows for the synthesis of 2-substituted oxazoles through C-S bond activation. nih.govacs.org This method can be extended to a one-pot synthesis of unsymmetrical 2,5-disubstituted oxazoles. nih.gov

Examples of Transition Metal Catalysis in Oxazole Synthesis
Metal CatalystReaction TypeSubstratesKey FeaturesReference
Palladium (Pd)Direct Arylation / Oxidative CyclizationOxazoles, Aryl Halides, EnamidesHigh regioselectivity at C2 and C5; Cascade bond formation. organic-chemistry.orgrsc.org
Copper (Cu)Oxidative Cyclization / C-O Couplingα-Diazoketones, Nitriles, Phenylalanine derivativesCost-effective; Chemodivergent synthesis. researchgate.netacs.org
Silver (Ag)Oxidative Decarboxylationα-Oxocarboxylates, IsocyanidesUsed in cyclization reactions. nih.gov
Nickel (Ni)Cross-Coupling (C-S Activation)2-Methylthio-oxazole, Organozinc reagentsSynthesis of 2- and 2,5-substituted oxazoles. nih.govacs.org

Lewis Acid and Base Catalysis

Lewis acids and bases are fundamental catalysts for many classic and modern oxazole syntheses, typically promoting condensation and cyclodehydration steps.

Lewis Acid Catalysis: Lewis acids like aluminum trichloride (B1173362) (AlCl3) and boron trifluoride etherate (BF3·OEt2) can activate carbonyl groups and other functional groups towards nucleophilic attack, facilitating ring closure. nih.gov They are used in three-component reactions of amides, ynals, and sodium sulfinates to construct functionalized oxazoles. thieme-connect.com This approach avoids the need for often toxic or expensive transition metals. nih.gov

Base Catalysis: Bases are essential in many oxazole syntheses, most notably the van Leusen oxazole synthesis. nih.govmdpi.com In this reaction, a base such as potassium carbonate (K2CO3) or a quaternary ammonium (B1175870) hydroxide (B78521) resin is used to deprotonate p-tolylsulfonylmethyl isocyanide (TosMIC), which then acts as a nucleophile, attacking an aldehyde. organic-chemistry.orgnih.gov The subsequent intramolecular cyclization and elimination, promoted by the base, yields the 5-substituted oxazole. nih.gov

Catalyst Systems in Oxazole Synthesis
Catalyst TypeExample CatalystRole in SynthesisTypical ReactionReference
Lewis AcidAlCl₃, BF₃·OEt₂Activates carbonyls, promotes cyclizationThree-component reactions nih.govthieme-connect.com
BaseK₂CO₃, Et₃NDeprotonation of precursorsvan Leusen Oxazole Synthesis nih.govmdpi.com

Ionic Liquid-Mediated Syntheses

Ionic liquids (ILs) have gained significant attention as green and recyclable alternatives to conventional volatile organic solvents in chemical synthesis. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them highly attractive for a variety of organic transformations, including the synthesis of heterocyclic compounds like oxazoles.

A notable application of ionic liquids in oxazole synthesis is in the van Leusen reaction. This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. The use of ionic liquids, such as 1-butyl-3-methylimidazolium bromide ([bmim]Br), as the reaction medium can significantly enhance the efficiency and sustainability of this process. organic-chemistry.org An improved one-pot van Leusen synthesis of 4,5-disubstituted oxazoles has been reported using TosMIC, aliphatic halides, and various aldehydes in ionic liquids. organic-chemistry.org This method offers high yields and the ionic liquid can be recovered and reused multiple times without a significant loss in activity, a key advantage for green chemistry. organic-chemistry.org

Task-specific ionic liquids (TSILs), which are functionalized with specific chemical moieties, have also been employed to further enhance reactivity and selectivity in heterocyclic synthesis. For instance, piperidine-appended imidazolium-based ionic liquids have been used as both the solvent and a basic catalyst in the van Leusen reaction, leading to high yields of C₅-substituted oxazoles. nih.gov The use of imidazolium-based ionic liquids in conjunction with microwave irradiation has also been shown to accelerate the synthesis of oxazole derivatives, offering a rapid and efficient protocol. researchgate.netacs.orgresearchgate.net

The table below provides an overview of ionic liquid-mediated oxazole syntheses, demonstrating the versatility of this approach.

Reaction TypeStarting Material 1Starting Material 2Ionic LiquidBaseKey Features
van Leusen ReactionAldehydeTosylmethyl isocyanide (TosMIC)[bmim]BrK₂CO₃Recyclable solvent, high yields
van Leusen ReactionAldehydeTosylmethyl isocyanide (TosMIC)[PAIM][NTf₂]Task-specific IL acts as baseHigh yields, one-pot synthesis
Suzuki CouplingSubstituted oxazoleArylboronic acid[bmim]BF₄Pd-catalystC-C bond formation on pre-formed oxazoles

Table 2: Examples of Ionic Liquid-Mediated Oxazole Synthesis

Continuous Flow Processes in Oxazole Preparation

Continuous flow chemistry has emerged as a transformative technology in modern organic synthesis, offering numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. These benefits are particularly relevant for the synthesis of functionalized heterocyles like oxazoles.

Photochemical reactions, which are often difficult to scale up in batch due to light penetration issues, are particularly well-suited for continuous flow reactors. The high surface-area-to-volume ratio of microreactors ensures uniform irradiation of the reaction mixture, leading to improved efficiency and reproducibility. A photoinduced [3+2] cycloaddition of carbenes (generated from diazo compounds) and nitriles has been successfully implemented in a continuous flow system for the synthesis of oxazoles. researchgate.net This method allows for gram-scale production and demonstrates the potential for the efficient synthesis of pharmaceutically relevant molecules. researchgate.net

Furthermore, continuous flow technology enables the safe handling of hazardous reagents and intermediates. For example, the oxidation of oxazolines to oxazoles using molecular oxygen can be performed safely and efficiently in a microstructured reactor. acs.org The precise control over temperature and pressure in a flow system minimizes the risks associated with exothermic reactions and the use of gaseous reagents. acs.org

The integration of multiple reaction and purification steps into a single, continuous process, often referred to as "telescoping," is another significant advantage of flow chemistry. This approach can dramatically reduce reaction times and waste generation. For instance, a multi-step flow synthesis of an oxazole carboxylic acid intermediate has been developed, allowing for the production of multigram quantities without the need for traditional workup or purification steps between stages. uc.pt

The following table illustrates the application of continuous flow processes in the synthesis of oxazole and related carboxylic acid functionalities.

Reaction TypeStarting MaterialsReactor TypeKey ParametersThroughput/Scale
Photoinduced [3+2] CycloadditionDiazo compound, NitrileMicroreactor with blue LEDsResidence time, light intensityGram-scale
Oxidation of OxazolineOxazoline, Molecular OxygenMicrostructured reactorTemperature (70-100 °C), Pressure (1-18 bar)Scale-up demonstrated
Hantzsch Pyrrole Synthesis (analogous heterocycle synthesis)β-ketoester, Amine, α-haloketonePreheated microreactor200 °C, 5.0 bar, 8 min residence time850 mg in 2.5 h
Oxidation of Alcohols to Carboxylic AcidsAlcohol, Hydrogen PeroxideFlow reactor with Pt catalystWeight hourly space velocity (WHSV)25.2 g over 210 h

Table 3: Examples of Continuous Flow Processes for Oxazole and Carboxylic Acid Synthesis

Reactivity and Mechanistic Investigations of 2 Chloro 4 Methyloxazole 5 Carboxylic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a hub of reactivity, readily undergoing transformations typical of this functional group. These reactions include esterification, amidation, conversion to more reactive acyl derivatives, and decarboxylation.

Esterification Reactions (e.g., ethyl ester formation)

The conversion of 2-Chloro-4-methyloxazole-5-carboxylic acid to its corresponding esters is a fundamental transformation. The Fischer esterification method, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. masterorganicchemistry.com For example, the formation of ethyl 2-chloro-4-methyloxazole-5-carboxylate is achieved by reacting the parent carboxylic acid with ethanol (B145695), typically catalyzed by a strong acid like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent helps to drive the reaction towards the ester product. masterorganicchemistry.com

The mechanism involves the initial protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Table 1: Conditions for Fischer Esterification

Reactants Catalyst Conditions Product

Amidation Reactions for Carboxamide Formation

Amidation, the formation of an amide from a carboxylic acid and an amine, is a crucial reaction in the synthesis of many biologically active molecules. semanticscholar.org Direct reaction of this compound with an amine is generally unfavorable due to the formation of a stable ammonium-carboxylate salt. nih.gov Therefore, coupling reagents are typically employed to activate the carboxylic acid. lookchemmall.com

Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). nih.gov Alternatively, the carboxylic acid can be converted to a more reactive species first, such as an acid chloride, which then readily reacts with the amine. bohrium.com The choice of solvent and base is critical, with THF and potassium carbonate or triethylamine (B128534) being effective combinations for promoting the reaction. lookchemmall.com A wide range of amines can be used, allowing for the synthesis of a diverse library of 2-chloro-4-methyloxazole-5-carboxamides. researchgate.net

Transformations to Acid Chlorides and Other Activated Derivatives

To increase the reactivity of the carboxylic acid towards nucleophilic acyl substitution, it is often converted into an acid chloride. libretexts.org Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. libretexts.orgcommonorganicchemistry.com The reaction proceeds by converting the hydroxyl group of the carboxylic acid into a chlorosulfite intermediate, which is a much better leaving group. libretexts.org A nucleophilic chloride ion, generated during the reaction, then attacks the carbonyl carbon, leading to the formation of the acid chloride along with sulfur dioxide and hydrogen chloride as byproducts. libretexts.orgchemguide.co.uk

Other reagents like phosphorus(V) chloride (PCl₅) and oxalyl chloride ((COCl)₂) can also be used. commonorganicchemistry.comchemguide.co.uk These activated acid chlorides are highly reactive intermediates that are not typically isolated but are used in situ for subsequent reactions, such as the amidation reactions mentioned previously. masterorganicchemistry.com

Table 2: Reagents for Acid Chloride Formation

Reagent Byproducts Typical Conditions
Thionyl chloride (SOCl₂) SO₂, HCl Neat or in a solvent, often at reflux commonorganicchemistry.com
Phosphorus(V) chloride (PCl₅) POCl₃, HCl Cold reaction chemguide.co.uk

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group, can be a challenging reaction for aromatic carboxylic acids. However, for certain heterocyclic carboxylic acids, this transformation can be achieved under specific conditions. researchgate.net Oxazole-4-carboxylic acids, for instance, are known to be relatively easily decarboxylated. researchgate.net For 5-hydroxyoxazole-4-carboxylic acids, decarboxylation can occur following equilibration to a keto form. nih.gov

For related heterocyclic systems, decarboxylation can be catalyzed by an organic acid in an aprotic polar solvent like N,N-dimethylformamide (DMF) at elevated temperatures (85-150 °C), achieving high yields without the need for expensive metal catalysts. google.com This method offers advantages such as high product yield and purity, and the potential for solvent recycling. google.com While specific studies on the decarboxylation of this compound are not prevalent, cobalt-catalyzed decarboxylative cross-coupling has been demonstrated for other oxazoles, indicating that metal-catalyzed pathways are also viable. acs.org

Recyclization of Oxazole (B20620) Carboxylic Acid Hydrazide Derivatives

The carbohydrazide (B1668358) derivative, 2-chloro-4-methyloxazole-5-carbohydrazide, can be synthesized from the corresponding ester by reaction with hydrazine (B178648) hydrate. These carbohydrazides are versatile building blocks for synthesizing other heterocyclic systems. mdpi.com For instance, acylated 5-hydrazino-1,3-oxazole derivatives can undergo recyclization when heated in acetic acid or ethanol. researchgate.net This process involves the cleavage of the oxazole ring followed by re-cyclization to form new heterocyclic structures, such as 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net The presence of an electron-withdrawing group at the 4-position of the oxazole ring often facilitates these recyclization reactions. researchgate.net These transformations highlight the lability of the oxazole ring under certain conditions, allowing for its use as a synthon for other heterocycles.

Transformations at the Chloro Position

The chlorine atom at the C2 position of the oxazole ring is susceptible to nucleophilic substitution. semanticscholar.orgtandfonline.com The reactivity of halogens on the oxazole ring generally follows the order C2 > C4 > C5. tandfonline.com The electron-deficient nature of the C2 position, enhanced by the adjacent nitrogen and oxygen atoms, facilitates attack by nucleophiles. pharmaguideline.com

This allows for the displacement of the chloride ion by various nucleophiles, such as amines, alkoxides, or thiolates, providing a route to a wide range of 2-substituted oxazole derivatives. The ease of this substitution makes this compound and its derivatives valuable precursors for creating diverse molecular scaffolds. While nucleophilic attack on the oxazole ring can sometimes lead to ring cleavage, the substitution at the C2 position is a well-established synthetic strategy. pharmaguideline.com

Nucleophilic Substitution Reactions with Various Nucleophiles (N-, O-, S-nucleophiles)

The oxazole ring is considered electron-rich, yet the distribution of electrons is not uniform. The nitrogen atom's electronegativity renders the C2 position significantly electron-deficient and thus susceptible to nucleophilic attack. The presence of a chlorine atom at the C2 position of this compound makes this site a prime target for nucleophilic aromatic substitution (SNAr) reactions. A halogen at the C2 position of an oxazole ring can be readily displaced by a variety of nucleophiles. pharmaguideline.comtandfonline.com

N-Nucleophiles: Amines, both primary and secondary, can act as effective nucleophiles to displace the C2-chloro substituent, leading to the formation of 2-amino-4-methyloxazole-5-carboxylic acid derivatives. These reactions are typically carried out in a suitable solvent, often with the addition of a base to neutralize the hydrogen chloride generated during the reaction. Hydrazine and imidazole (B134444) can also be employed as nitrogen nucleophiles. cas.cn

O-Nucleophiles: Oxygen-based nucleophiles, such as alkoxides (e.g., sodium methoxide, sodium ethoxide), can react with this compound to yield the corresponding 2-alkoxy-4-methyloxazole derivatives. For less reactive alcohols, the reaction may require conversion to the more nucleophilic alkoxide salt. msu.edunih.gov

S-Nucleophiles: Sulfur nucleophiles, like thiolates, are generally potent and can readily displace the chloride to form 2-alkylthio or 2-arylthio derivatives. chemistrysteps.com Thiols are often converted to their more reactive thiolate conjugate bases using a non-nucleophilic base to facilitate the substitution. cas.cnnih.gov

The general mechanism for these substitutions follows a two-step addition-elimination pathway, characteristic of SNAr reactions. The nucleophile first attacks the electron-deficient C2 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, and the aromaticity of the oxazole ring is restored.

Table 1: Representative Nucleophilic Substitution Reactions The following table illustrates plausible reaction conditions based on general reactivity principles for halo-heterocycles.

Nucleophile TypeReagent ExampleProduct ClassTypical Conditions
N-NucleophileBenzylamine2-(Benzylamino)-4-methyloxazole-5-carboxylic acidPolar aprotic solvent (e.g., DMF, DMSO), Base (e.g., K₂CO₃), Heat
O-NucleophileSodium Methoxide2-Methoxy-4-methyloxazole-5-carboxylic acidMethanol (as solvent and reagent), Room Temp to Reflux
S-NucleophileSodium Thiophenoxide2-(Phenylthio)-4-methyloxazole-5-carboxylic acidPolar aprotic solvent (e.g., DMF), Room Temperature

Cross-Coupling Reactions (e.g., Suzuki-Miyaura with related bromo-oxazoles)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is particularly versatile for heteroaromatic systems. researchgate.net While 2-chlorooxazoles can be used in these reactions, their bromo- and iodo- counterparts are generally more reactive due to the weaker carbon-halogen bond strength. researchgate.net

The Suzuki-Miyaura reaction of a 2-halo-oxazole derivative would involve the reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base. The catalytic cycle typically involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond at the C2 position of the oxazole.

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst. youtube.com

For aryl chlorides, the oxidative addition step is often the rate-limiting and most challenging step, frequently requiring specialized electron-rich and bulky phosphine (B1218219) ligands (e.g., tri-tert-butylphosphine, SPhos) and specific catalyst systems to achieve good yields. rsc.orgresearchgate.net Therefore, while feasible, the coupling of this compound would likely necessitate more forcing conditions compared to the analogous 2-bromo or 2-iodo derivatives.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides

ComponentExamplePurpose
Aryl HalideThis compoundElectrophilic Partner
Boronic AcidPhenylboronic acidNucleophilic Partner
CatalystPd(OAc)₂ / SPhosFacilitates C-C bond formation
BaseK₃PO₄, Cs₂CO₃Activates the boronic acid
SolventDioxane/Water, TolueneSolubilizes reactants

Electrophilic and Nucleophilic Attack on the Oxazole Ring System

Regioselectivity of Ring Functionalization

The inherent electronic properties of the oxazole ring dictate the preferred positions for electrophilic and nucleophilic attack. In general, for electrophilic aromatic substitution, the order of reactivity for the carbon atoms in an oxazole ring is C5 > C4 > C2. pharmaguideline.comchempedia.info The C5 position is the most electron-rich and thus most susceptible to attack by electrophiles. However, in this compound, the C4 and C5 positions are already substituted. The presence of the electron-withdrawing carboxylic acid group at C5 would further deactivate the ring towards electrophilic attack. Therefore, direct electrophilic substitution on the oxazole ring of this compound is considered difficult and unlikely to occur without altering the existing substituents.

Nucleophilic attack on the ring carbons, other than the C2 position bearing the chloro substituent, is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, and even then, often lead to ring-opening rather than substitution. tandfonline.com

Ring Opening and Recyclization Pathways of the Oxazole Core

The oxazole ring, while aromatic, can undergo cleavage under certain nucleophilic conditions. The electron-deficient C2 position is not only a site for substitution but can also be the initiation point for ring-opening reactions. pharmaguideline.com

One well-documented pathway involves the reaction of oxazoles with ammonia (B1221849) or formamide. In this process, the nucleophilic nitrogen attacks the C2 carbon, leading to the cleavage of the C2-O1 bond. Subsequent recyclization and dehydration can result in the formation of an imidazole ring, effectively transforming the oxazole core into a different heterocycle. pharmaguideline.comtandfonline.com

Another potential pathway involves deprotonation at the C2 position. Although this is more relevant for oxazoles with a hydrogen at C2, strong bases can induce ring fission in substituted oxazoles, often leading to the formation of an isonitrile intermediate via cleavage of the O1-C2 bond. wikipedia.org These reactive intermediates can then be trapped or undergo further transformations.

Mechanistic Studies of Specific Transformations and Intermediates

Investigations into Oxidative Cyclization Mechanisms

The formation of the oxazole ring itself is a key transformation, and several mechanistic pathways have been investigated. The most classical method is the Robinson-Gabriel synthesis, which involves the intramolecular cyclodehydration of an α-acylamino ketone. synarchive.comwikiwand.com

The mechanism proceeds as follows:

The α-acylamino ketone is the key precursor.

Under acidic conditions (e.g., sulfuric acid), the ketone carbonyl is protonated, activating it for nucleophilic attack.

The oxygen of the amide carbonyl acts as an intramolecular nucleophile, attacking the protonated ketone to form a five-membered cyclic intermediate (a hydroxydihydrooxazolium species).

A series of proton transfers and dehydration steps then occur, leading to the elimination of a water molecule and the formation of the aromatic oxazole ring. wikipedia.org

More modern approaches involve metal-free or metal-catalyzed oxidative cyclizations. For instance, phenyliodine diacetate (PIDA) can mediate the intramolecular oxidative cyclization of enamides to form oxazoles. acs.org Another strategy involves the palladium-catalyzed oxidative cyclization of enol-amides, where water can serve as the oxygen atom source for the heterocycle. rsc.org These methods provide alternative mechanistic pathways that avoid the harsh acidic conditions of the classical Robinson-Gabriel synthesis.

Understanding Ligand and Catalyst Roles in Metal-Catalyzed Reactions

Detailed studies specifically investigating the role of this compound as a ligand or its interactions with various catalysts in metal-catalyzed reactions are not available in the provided search results. General principles of catalysis describe how ligands can influence the reactivity, selectivity, and stability of metal complexes, but applying these generalities to this specific compound without experimental data would be speculative. mdpi.commdpi.comdntb.gov.ua

Kinetic and Regioselectivity Studies of Oxazole Functionalization

There is no specific information in the search results regarding kinetic or regioselectivity studies on the functionalization of the this compound ring. Such studies would provide quantitative data on reaction rates under different conditions and determine the preferred positions for chemical modification on the oxazole ring, but this research has not been found for the target compound.

Derivatization and Structural Modification of 2 Chloro 4 Methyloxazole 5 Carboxylic Acid

Preparation of Amide Derivatives for Diverse Applications (e.g., carboxamides)

The conversion of the carboxylic acid moiety into an amide is a fundamental derivatization strategy. Amide derivatives, or carboxamides, are prevalent in medicinal chemistry and materials science due to their unique chemical stability and hydrogen bonding capabilities. The synthesis of carboxamides from 2-chloro-4-methyloxazole-5-carboxylic acid can be achieved through standard peptide coupling methodologies.

The direct reaction between a carboxylic acid and an amine is generally unfavorable as it results in an acid-base reaction forming a stable ammonium (B1175870) carboxylate salt. libretexts.org To facilitate amide bond formation, the carboxylic acid's hydroxyl group must first be converted into a better leaving group. This is typically accomplished using coupling agents. Common reagents used for this purpose include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). libretexts.orglibretexts.org In this process, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate, which is then readily displaced by a primary or secondary amine to yield the desired amide. libretexts.org

Alternatively, the carboxylic acid can be converted into a more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.orglibretexts.org The resulting 2-chloro-4-methyloxazole-5-carbonyl chloride is a highly electrophilic species that reacts rapidly with a wide range of amines to produce the corresponding carboxamides in high yield. This method is particularly effective, though it requires careful handling due to the moisture-sensitive nature of the acid chloride intermediate.

Another approach involves heating the ammonium carboxylate salt formed by the initial acid-base reaction to temperatures above 100°C. This thermally driven dehydration reaction forces the equilibrium toward the amide product by removing water. libretexts.org While effective, this method may not be suitable for thermally sensitive substrates.

These synthetic strategies have been successfully applied to various heterocyclic carboxylic acids to produce a library of amide derivatives for biological screening and other applications. For instance, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives were synthesized by first converting the parent carboxylic acid to its acid chloride with thionyl chloride, followed by reaction with various amines. nih.gov Similarly, novel thiazole (B1198619) carboxamides have been prepared using EDCI and DMAP as coupling agents to facilitate the reaction between a thiazole carboxylic acid and various anilines. nih.gov

Amine ReactantCoupling MethodResulting Derivative ClassReference
Aliphatic/Aromatic AminesThionyl Chloride / Amine AdditionN-Alkyl/Aryl-2-chloro-4-methyloxazole-5-carboxamides nih.gov
Substituted AnilinesEDCI / DMAPN-(substituted-phenyl)-thiazole-5-carboxamides nih.gov
Primary AminesHeat (>100°C)N-Alkyl-carboxamides libretexts.org

This table presents common methods for amide synthesis analogous to those that would be applied to this compound.

Synthesis of Ester Derivatives (e.g., ethyl 2-chloro-4-methyl-5-oxazolecarboxylate)

Esterification is another crucial derivatization of this compound, yielding esters that can serve as important synthetic intermediates or as final products themselves. The most common method for this transformation is the Fischer esterification reaction. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol (such as ethanol (B145695) to produce the ethyl ester) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent drives the reaction toward the ester product. masterorganicchemistry.com

While direct synthesis of the target ester, ethyl 2-chloro-4-methyloxazole-5-carboxylate, is not extensively detailed, the synthesis of structurally similar 4-methyloxazole-5-carboxylic esters is well-documented. One established route involves the reaction of α-chloroacetoacetic esters directly with formamide. google.com This method constructs the oxazole (B20620) ring and installs the ester group in a single synthetic sequence, rather than derivatizing the pre-formed carboxylic acid. google.comgoogle.com

For the derivatization of the carboxylic acid itself, various other methods are available. Carboxylic acids can be converted to their corresponding carboxylate anions with a non-nucleophilic base, followed by reaction with an alkyl halide (e.g., ethyl iodide) in an Sₙ2 reaction. This method is particularly useful for preparing esters of primary and secondary alcohols. Furthermore, numerous modern coupling reagents can facilitate esterification under mild conditions. organic-chemistry.org

ReagentsMethodProductReference
Alcohol (e.g., Ethanol), Acid Catalyst (e.g., H₂SO₄)Fischer EsterificationEthyl 2-chloro-4-methyloxazole-5-carboxylate masterorganicchemistry.com
Base, Alkyl Halide (e.g., Ethyl Iodide)Sₙ2 Williamson-type SynthesisCorresponding Alkyl Ester libretexts.org
α-Chloroacetoacetic ester, FormamideRing Formation/Esterification4-Methyloxazole-5-carboxylic ester google.com

This table illustrates established esterification methods applicable to this compound.

Introduction of Alkyl and Aryl Substituents onto the Oxazole Ring or Carboxylic Acid Moiety

The introduction of new alkyl and aryl groups onto the this compound scaffold can lead to significant changes in the molecule's properties. The chloro-substituent at the C2 position of the oxazole ring is a prime site for such modifications. Halogenated heterocyclic compounds are versatile substrates for transition metal-catalyzed cross-coupling reactions.

Aryl or heteroaryl groups can be introduced at the C2 position via Suzuki-Miyaura cross-coupling, which typically employs a palladium catalyst, a base, and an arylboronic acid. This reaction is a powerful tool for forming carbon-carbon bonds. Similar methodologies, such as Stille coupling (using organostannanes) or Heck coupling (using alkenes), could also be employed to functionalize this position. The direct arylation of related heterocyclic systems, such as 2-aryl-1,3,4-oxadiazoles, with organoboron compounds has been successfully demonstrated using palladium or nickel catalysts, suggesting the feasibility of this approach for the target oxazole. mdpi.com

The C2-chloro atom is also susceptible to nucleophilic aromatic substitution (SₙAr). Strong nucleophiles, such as alkoxides or thiolates, could potentially displace the chloride, allowing for the introduction of new functional groups.

Direct alkylation or arylation of the carboxylic acid moiety itself is not a standard transformation. However, the oxazole ring can be functionalized through other means. For instance, deprotonation of a methyl group on an oxazole ring using a strong base like lithium diisopropylamide (LDA) can generate a nucleophilic species that can then react with various electrophiles, including alkyl or aryl halides. nih.gov While this has been demonstrated for 2-methyl-substituted oxazoles, a similar strategy could potentially be adapted to functionalize the 4-methyl group of the target compound, although this position may be less reactive.

Reaction TypeReagentsPotential Modification SiteReference
Suzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseC2-position (Cl replacement) mdpi.com
Nucleophilic Aromatic SubstitutionStrong Nucleophile (e.g., RO⁻, RS⁻)C2-position (Cl replacement) nih.gov
Deprotonation-AlkylationLDA, Alkyl/Aryl HalideC4-methyl group nih.gov

This table outlines potential methods for introducing new substituents onto the this compound core based on established reactivity of similar heterocyclic systems.

Development of Conjugates and Hybrid Molecules Featuring the Oxazole Scaffold

The carboxylic acid group of this compound serves as a versatile chemical handle for the development of conjugates and hybrid molecules. This strategy involves covalently linking the oxazole scaffold to another molecular entity, such as a biomolecule, a fluorophore, or another pharmacophore, to create a new molecule with combined or enhanced properties.

The most common approach for conjugation is through the formation of a stable amide bond. As described in Section 4.1, the carboxylic acid can be "activated" using coupling agents like EDCI or by converting it to an acyl chloride. libretexts.org This activated intermediate can then react with a primary or secondary amine present on the molecule to be conjugated. This is the foundational chemistry behind the synthesis of many bioconjugates, including antibody-drug conjugates (ADCs), where a potent cytotoxic drug is linked to a monoclonal antibody. synmedchem.comhkbu.edu.hk

In the context of ADCs, a linker molecule is often used, which may be cleavable (e.g., by enzymes inside a cancer cell) or non-cleavable. synmedchem.com The this compound could be attached to such a linker, which is then conjugated to the antibody. The design of hybrid molecules often involves merging two or more pharmacophores to create a single molecule that can interact with multiple biological targets. mdpi.commdpi.com For example, the oxazole unit could be linked to another heterocyclic core known for a specific biological activity. The synthesis would again typically rely on forming a stable covalent bond, such as an amide or an ester, between the two fragments.

Conjugate TypeLinking ChemistryKey PrincipleRepresentative References
Bioconjugates (e.g., ADCs)Amide bond formation (via activated carboxyl)Linking the oxazole to a biomolecule (e.g., antibody) via a linker. synmedchem.com, hkbu.edu.hk
Hybrid PharmacophoresAmide or Ester bond formationCovalently joining the oxazole scaffold with another bioactive molecule. mdpi.com, mdpi.com
Fluorescent ProbesAmide bond formationAttaching the oxazole to a fluorescent dye for imaging applications.General Conjugation Chemistry

This table summarizes strategies for developing conjugates and hybrid molecules using the carboxylic acid as a reactive handle.

Spectroscopic and Analytical Characterization Methodologies for Oxazole Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H-NMR spectrum of 2-Chloro-4-methyloxazole-5-carboxylic acid, the methyl group protons at the C4 position are expected to produce a singlet signal. The chemical shift of this signal would likely appear in the range of δ 2.0-2.5 ppm. The acidic proton of the carboxylic acid group at C5 would give rise to a broad singlet at a significantly downfield chemical shift, typically above δ 10.0 ppm, due to its acidic nature and potential for hydrogen bonding.

The ¹³C-NMR spectrum provides insight into the carbon framework of the molecule. The carbon of the methyl group (C4-CH₃) would resonate at a characteristic upfield position, generally between δ 10-20 ppm. The quaternary carbons of the oxazole (B20620) ring (C2, C4, and C5) would exhibit distinct signals in the aromatic region of the spectrum. The carbon atom bonded to the chlorine (C2) is expected to be significantly deshielded. The carboxylic acid carbonyl carbon (C5-COOH) would appear at a downfield chemical shift, typically in the range of δ 160-175 ppm.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
C2-Cl - 150-160
C4-CH₃ 2.0-2.5 (s, 3H) 145-155
C5-COOH 10.0-13.0 (br s, 1H) 130-140
C4-CH₃ - 10-20
C5-COOH - 160-175

Note: 's' denotes a singlet, 'br s' denotes a broad singlet. The predicted chemical shift ranges are based on typical values for similar functional groups and heterocyclic systems.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, several characteristic absorption bands are expected.

A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid group, which is often broadened due to hydrogen bonding. The C=O stretching vibration of the carboxylic acid would result in a strong, sharp absorption band typically between 1700 and 1725 cm⁻¹. The C=N stretching of the oxazole ring would likely appear in the 1600-1650 cm⁻¹ region. The C-O stretching of the oxazole ring and the carboxylic acid would also produce characteristic bands. Additionally, a band corresponding to the C-Cl stretch would be observed in the fingerprint region.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Carboxylic Acid C=O stretch 1700-1725 (strong, sharp)
Oxazole Ring C=N stretch 1600-1650
Oxazole Ring/Carboxylic Acid C-O stretch 1200-1300
Alkyl Halide C-Cl stretch 600-800

Mass Spectrometry (MS) Techniques (e.g., HRESIMS, GC/MS (EI)) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula.

Gas Chromatography-Mass Spectrometry (GC/MS) with Electron Ionization (EI) would reveal characteristic fragmentation patterns. The molecular ion peak [M]⁺ would be observed, and its isotopic pattern would be indicative of the presence of a chlorine atom (with the characteristic ~3:1 ratio for the ³⁵Cl and ³⁷Cl isotopes). Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of a carboxyl group (•COOH, M-45). Fragmentation of the oxazole ring would also produce characteristic ions.

Table 3: Predicted Mass Spectrometry Data for this compound (C₅H₄ClNO₃)

Ion m/z (for ³⁵Cl) Interpretation
[M]⁺ 177 Molecular Ion
[M+2]⁺ 179 Isotopic peak due to ³⁷Cl
[M-OH]⁺ 160 Loss of hydroxyl radical
[M-COOH]⁺ 132 Loss of carboxyl group

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The oxazole ring, being an aromatic heterocycle, is expected to exhibit absorption bands in the UV region. The presence of the chlorine atom and the carboxylic acid group as substituents will influence the position and intensity of these absorptions. Typically, oxazole derivatives show absorption maxima in the range of 200-300 nm, corresponding to π→π* transitions.

Table 4: Expected UV-Vis Absorption for this compound

Transition Type Expected λmax (nm)
π→π* 200-300

Chromatographic Purity Assessment (e.g., RP-HPLC, Column Chromatography)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used method for this purpose. A suitable RP-HPLC method would involve an appropriate stationary phase (e.g., C18) and a mobile phase, likely a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. The purity of the compound can be determined by the area percentage of the main peak in the chromatogram.

Column chromatography, using a stationary phase such as silica (B1680970) gel, is often employed for the purification of the compound after synthesis. The choice of eluent is critical for achieving good separation from any impurities or starting materials.

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C₅H₄ClNO₃), the theoretical elemental composition can be calculated. The experimentally determined values should be in close agreement with the theoretical values (typically within ±0.4%) to confirm the molecular formula.

Table 5: Theoretical Elemental Composition of this compound (C₅H₄ClNO₃)

Element Percentage Composition (%)
Carbon (C) 33.82
Hydrogen (H) 2.27
Chlorine (Cl) 19.97
Nitrogen (N) 7.89
Oxygen (O) 26.05

Computational Chemistry and Theoretical Studies on 2 Chloro 4 Methyloxazole 5 Carboxylic Acid

Density Functional Theory (DFT) Calculations for Molecular Properties and Electronic Structure

In the absence of specific studies on 2-Chloro-4-methyloxazole-5-carboxylic acid, we can describe the typical application of Density Functional Theory (DFT) for analyzing such a molecule. DFT calculations would be instrumental in determining its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. Key electronic properties such as the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the resulting HOMO-LUMO energy gap would be calculated. These parameters are fundamental to understanding the molecule's kinetic stability and chemical reactivity. Furthermore, a theoretical vibrational analysis would predict the infrared (IR) spectrum, which could be used to compare with experimental data if available.

Table 1: Hypothetical DFT-Calculated Properties for this compound

PropertyPredicted ValueSignificance
HOMO EnergyValue not availableRelates to electron-donating ability
LUMO EnergyValue not availableRelates to electron-accepting ability
HOMO-LUMO GapValue not availableIndicator of chemical reactivity
Dipole MomentValue not availableIndicates molecular polarity
Total EnergyValue not availableThermodynamic stability marker

Note: The data in this table is illustrative of what would be calculated and is not based on actual research findings for the specified compound.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating reaction mechanisms. For this compound, this could involve mapping the potential energy surface for reactions such as nucleophilic substitution at the chloro-substituted carbon, or reactions involving the carboxylic acid group. By identifying transition states and intermediates, a step-by-step mechanism can be proposed. For instance, the reaction of the oxazole (B20620) with a nucleophile could be modeled to determine whether the reaction proceeds via an addition-elimination or other pathway.

Kinetic and Thermodynamic Analyses of Transformations

Building upon the elucidation of reaction mechanisms, computational methods can provide quantitative kinetic and thermodynamic data. Using theories such as Transition State Theory (TST), the activation energy for a given reaction can be calculated from the energy difference between the reactants and the transition state. This allows for the prediction of reaction rates. Thermodynamic analysis would involve calculating the change in enthalpy, entropy, and Gibbs free energy for a reaction, which would determine the spontaneity and position of equilibrium. More advanced theories like the Rice–Ramsperger–Kassel–Marcus (RRKM) theory could be employed for unimolecular reactions under various conditions, although this is less commonly applied to reactions in solution.

Prediction of Structure-Reactivity Relationships and Regioselectivity

Computational studies are invaluable for predicting how the structure of this compound influences its reactivity. By calculating parameters such as atomic charges and Fukui functions, the most likely sites for electrophilic and nucleophilic attack can be identified. This is crucial for predicting the regioselectivity of reactions. For example, in a reaction with an electrophile, computational models could predict whether the attack is more favorable at the nitrogen or oxygen atom of the oxazole ring, or at the carboxylic acid group. These predictions can guide synthetic chemists in designing experiments and developing new synthetic routes.

Advanced Applications in Chemical Synthesis

Role as a Privileged Building Block in Complex Heterocyclic Synthesis

In the realm of complex heterocyclic synthesis, 2-Chloro-4-methyloxazole-5-carboxylic acid serves as a "privileged building block." This term refers to a molecular scaffold that can be readily modified to interact with a variety of biological targets. The oxazole (B20620) ring system is a common motif in many biologically active compounds, and the chloro and carboxylic acid functionalities on this particular molecule provide convenient handles for synthetic elaboration. nih.gov

The chlorine atom at the 2-position can be displaced by various nucleophiles, enabling the introduction of a wide range of substituents. Simultaneously, the carboxylic acid at the 5-position can be converted into esters, amides, or other functional groups, further expanding the diversity of accessible structures. This dual reactivity allows for the construction of intricate polycyclic and highly substituted heterocyclic systems that are often challenging to synthesize through other means. The stability of the oxazole core ensures that the fundamental structural integrity is maintained throughout these transformations.

Intermediacy in the Synthesis of Natural Product Analogues and Bioactive Molecules

The structural motif of this compound is found within or can be used to construct analogues of various natural products and other bioactive molecules. nih.gov Natural products are a rich source of inspiration for drug discovery, but their direct synthesis can be complex and inefficient. By utilizing this oxazole derivative as a key intermediate, chemists can assemble molecular frameworks that mimic the essential features of these natural products.

For instance, the oxazole ring is a key component of many anti-inflammatory and antimicrobial agents. chemimpex.com By starting with this compound, researchers can systematically modify the peripheral functionality to optimize biological activity, improve pharmacokinetic properties, or explore the structure-activity relationships of a particular class of compounds. This approach facilitates the development of novel therapeutic agents with enhanced efficacy and selectivity.

Utility in Diversity-Oriented Synthesis and Combinatorial Chemistry for Compound Library Generation

Diversity-oriented synthesis (DOS) and combinatorial chemistry are powerful strategies for the rapid generation of large collections of structurally diverse small molecules, known as compound libraries. nih.gov These libraries are invaluable tools in high-throughput screening campaigns to identify new drug leads. This compound is an ideal scaffold for such endeavors due to its capacity for divergent synthetic pathways.

Starting from this single precursor, a multitude of distinct products can be generated by systematically varying the reagents and reaction conditions applied to its two reactive centers. For example, a library of amides can be created by reacting the carboxylic acid with a diverse set of amines, while simultaneously or sequentially, a variety of substituents can be introduced at the 2-position via nucleophilic substitution of the chloride. This combinatorial approach allows for the efficient exploration of a vast chemical space, significantly increasing the probability of discovering compounds with desired biological activities.

Below is a table summarizing the key reactive sites of this compound and their potential transformations in the context of generating compound libraries.

Reactive SitePositionPotential TransformationsResulting Functional Groups
Chlorine2Nucleophilic Aromatic SubstitutionAmines, Ethers, Thioethers, etc.
Carboxylic Acid5Acylation, Esterification, AmidationEsters, Amides, Acid Halides, etc.

The strategic application of these transformations enables the synthesis of a wide array of oxazole-based compounds, each with unique structural features and the potential for novel biological functions.

Environmental Chemical Reactivity and Degradation Pathways Academic Perspective

Oxidation Mechanisms by Reactive Oxygen Species (e.g., OH Radicals) in Atmospheric and Aqueous Environments

In both the atmosphere and sunlit surface waters, the hydroxyl radical (•OH) is a primary oxidant that initiates the degradation of many organic compounds. acs.org For 2-Chloro-4-methyloxazole-5-carboxylic acid, the reaction with •OH radicals is anticipated to be a significant degradation pathway.

Theoretical studies on the atmospheric chemistry of the parent oxazole (B20620) molecule have shown that the dominant initial reaction with •OH radicals is addition to the carbon atoms of the oxazole ring, rather than hydrogen abstraction from the C-H bonds. rsc.orgresearchgate.net This is because the π-electron system of the aromatic ring makes it susceptible to electrophilic attack by the •OH radical.

For this compound, there are three potential sites for •OH radical addition to the oxazole ring: the C2, C4, and C5 positions. The regioselectivity of this attack will be influenced by the electronic effects of the substituents: the chlorine atom at C2 (electron-withdrawing), the methyl group at C4 (electron-donating), and the carboxylic acid group at C5 (electron-withdrawing). Computational studies on oxazole indicate that the most favorable site for •OH attack is the carbon atom adjacent to the oxygen (C2), which has a lower barrier height for reaction. rsc.orgresearchgate.net However, the presence of a chlorine atom at this position in the target molecule will likely influence this regioselectivity.

The initial •OH adduct is unstable and will undergo further reactions, likely leading to the opening of the oxazole ring. Subsequent reactions with molecular oxygen (O₂) would lead to the formation of various oxygenated intermediates and, ultimately, smaller, more oxidized fragments. The chlorine substituent may be released as a chloride ion or remain incorporated in the degradation products.

Reactant Reaction Type Key Intermediates Anticipated Products
Oxazole•OH AdditionOH-adduct radicalsRing-opened products
This compound•OH AdditionOH-adduct radicalsRing-opened chlorinated and non-chlorinated carboxylic acids, amides, and smaller organic fragments

Table 1: Postulated Oxidation Mechanisms of this compound by Hydroxyl Radicals

Photochemical Degradation Pathways and Factors Influencing Photodegradation

Direct photolysis, the degradation of a molecule by the absorption of light, and indirect photochemistry, involving reactions with photochemically generated reactive species, are important environmental degradation pathways. For this compound, both processes are likely to contribute to its transformation in sunlit environments.

The oxazole ring system can absorb ultraviolet radiation, which may lead to photochemical reactions. Studies on the structurally related isoxazole-containing antibiotic, sulfamethoxazole, have demonstrated that photolysis can lead to isomerization of the heterocyclic ring and its subsequent cleavage. nih.gov A similar photoisomerization to an imidazole (B134444) derivative or direct ring-opening could be a potential degradation pathway for this compound.

Factors that will influence the rate and products of photodegradation include the wavelength and intensity of light, the pH of the surrounding medium (which will affect the protonation state of the carboxylic acid and the nitrogen atom in the oxazole ring), and the presence of natural photosensitizers in the water, such as dissolved organic matter. These photosensitizers can absorb light and generate other reactive oxygen species, such as singlet oxygen and triplet excited states, which can also contribute to the degradation of the target compound.

Process Influencing Factors Potential Transformation Products
Direct PhotolysisLight wavelength and intensity, pHIsomerized products (e.g., imidazoles), ring-opened fragments
Indirect PhotolysisPresence of photosensitizers (e.g., dissolved organic matter), pHOxidized and ring-cleaved products

Table 2: Potential Photochemical Degradation Pathways for this compound

Investigation of Biotic and Abiotic Transformation Processes

In soil and aquatic systems, this compound can be subject to both biotic (microbial) and abiotic (non-biological) degradation processes.

Biotic Transformation: Microorganisms play a critical role in the degradation of many organic pollutants. epa.gov The oxazole ring, being a heterocyclic structure, can be utilized by some microorganisms as a source of carbon and nitrogen. uobaghdad.edu.iq The degradation would likely involve enzymatic reactions that cleave the oxazole ring, followed by the metabolism of the resulting fragments. The presence of a chlorine atom can sometimes inhibit microbial degradation; however, some microbial communities are known to dehalogenate chlorinated aromatic compounds. uobaghdad.edu.iq

Abiotic Transformation: Hydrolysis is a key abiotic process that can affect the fate of this compound in water. The C-Cl bond on the oxazole ring may be susceptible to hydrolysis, which would replace the chlorine atom with a hydroxyl group, forming 2-hydroxy-4-methyloxazole-5-carboxylic acid. The rate of this reaction is expected to be dependent on pH and temperature. mdpi.com

Under anaerobic conditions, such as in saturated soils and sediments, reductive dechlorination is a significant abiotic pathway for the degradation of chlorinated organic compounds. researchgate.net This process involves the removal of the chlorine atom and its replacement with a hydrogen atom, and it is often mediated by reduced iron minerals. provectusenvironmental.comnavy.mil

Process Type Conditions Primary Mechanism Potential Products
BioticAerobic/AnaerobicEnzymatic ring cleavage, DehalogenationRing-opened metabolites, dechlorinated oxazole
AbioticAqueous environmentsHydrolysis2-hydroxy-4-methyloxazole-5-carboxylic acid
AbioticAnaerobic environmentsReductive dechlorination4-methyloxazole-5-carboxylic acid

Table 3: Summary of Potential Biotic and Abiotic Transformation Processes

Elucidation of Degradation Kinetics and Regioselectivity under Controlled Conditions

The atmospheric lifetime with respect to reaction with •OH radicals can be estimated if the rate constant for this reaction is known. For the parent oxazole, theoretical calculations have been performed, but experimental values for substituted oxazoles are needed for more accurate predictions. rsc.orgresearchgate.net

Regioselectivity: As discussed in section 8.1, the regioselectivity of •OH radical attack on the oxazole ring will be a key determinant of the initial degradation products. Theoretical studies on oxazole suggest a preference for attack at the C2 position. researchgate.net However, the substituents on this compound will modulate the electron density of the ring and thus the preferred site of attack. The electron-withdrawing nature of the chlorine at C2 and the carboxylic acid at C5, and the electron-donating nature of the methyl group at C4, will create a complex pattern of reactivity that would need to be elucidated through detailed experimental and computational studies.

Parameter Significance Inferred Information from Analogues
Rate Constants (k) Determine the speed of degradationFor •OH reaction with oxazole, theoretical values exist. For hydrolysis and biodegradation, rates for other chlorinated aromatics can provide a range of expected values.
Half-life (t½) Indicates the persistence of the compoundExpected to vary significantly depending on the environmental compartment and conditions.
Regioselectivity Determines the initial degradation productsFor •OH attack on oxazole, the C2 position is favored. Substituent effects for the target molecule require specific investigation.

Table 4: Key Kinetic and Mechanistic Parameters for Degradation

Q & A

Basic: What are the recommended synthetic routes for 2-Chloro-4-methyloxazole-5-carboxylic acid, and how can intermediates be characterized?

Methodological Answer:
A common approach involves cyclization of substituted precursors such as chlorinated β-keto esters or amides. For example, oxazole rings can be synthesized via Hantzsch-type reactions using α-haloketones and carboxamide derivatives. Intermediates like 5-Methylisoxazole-4-carboxylic acid (CAS 42831-50-5) or structurally analogous pyrazole-carboxylic acids can guide reaction optimization. Characterization of intermediates should include:

  • NMR spectroscopy (1H/13C) to confirm regiochemistry and purity.
  • Mass spectrometry (LC-MS) for molecular weight validation.
  • Melting point analysis (e.g., mp 78–79°C for related oxazole derivatives ).

Basic: How should researchers validate the purity and structural integrity of this compound?

Methodological Answer:
Combine orthogonal analytical techniques:

  • HPLC-PDA (>95% purity threshold, as seen in organoboronic acid standards ).
  • FT-IR spectroscopy to verify carboxylic acid (–COOH) and C–Cl stretching vibrations.
  • X-ray crystallography (if crystalline) for unambiguous structural confirmation, referencing similar oxazole derivatives .
  • Elemental analysis (C, H, N, Cl) to match theoretical and experimental compositions.

Advanced: How can researchers address contradictions in spectral data during derivative synthesis (e.g., unexpected NMR shifts)?

Methodological Answer:
Contradictions often arise from tautomerism, residual solvents, or regiochemical ambiguity. Strategies include:

  • Variable Temperature (VT) NMR to identify dynamic equilibria.
  • 2D NMR (COSY, HSQC) to resolve overlapping signals, as demonstrated for triazoloquinoxaline derivatives .
  • Computational modeling (DFT) to predict chemical shifts and compare with experimental data .
  • Cross-validation with LC-MS to rule out degradation products.

Advanced: What strategies optimize coupling reactions involving this compound for peptide or heterocycle conjugation?

Methodological Answer:

  • Activation reagents : Use EDCl/HOBt or DCC for carboxylate coupling, as seen in pyrazole-carbaldehyde syntheses .
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility, while avoiding protic solvents that may hydrolyze the oxazole ring.
  • Microwave-assisted synthesis to improve yield and reduce reaction time, as applied in furan-carboxylic acid derivatization .
  • Monitor reaction progress via TLC or in situ IR for real-time analysis of intermediate formation.

Advanced: How can researchers evaluate the biological activity of this compound derivatives (e.g., enzyme inhibition)?

Methodological Answer:

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays, following protocols for dichlorophenoxy-furan derivatives .
  • Receptor binding studies : Use radioligand displacement assays (e.g., AMPA receptor antagonism studies ).
  • Molecular docking : Align derivatives with target protein structures (e.g., COX-2 or kinase domains) to predict binding modes.
  • ADMET profiling : Assess solubility, metabolic stability, and cytotoxicity using Caco-2 cell models or hepatic microsomes.

Basic: What are the critical storage conditions to ensure stability of this compound?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent hydrolysis, as recommended for chloromethyl-thiazole derivatives .
  • Desiccation : Use silica gel or molecular sieves to avoid moisture-induced degradation.
  • Light protection : Amber glass vials to prevent photolytic cleavage, critical for halogenated aromatics .

Advanced: How to troubleshoot low yields in the halogenation of 4-methyloxazole-5-carboxylic acid precursors?

Methodological Answer:

  • Reagent stoichiometry : Optimize equivalents of chlorinating agents (e.g., PCl5, SOCl2), noting excess reagent risks over-halogenation .
  • Temperature control : Gradual heating (e.g., 40–60°C) to avoid side reactions, as seen in pyrazole syntheses .
  • Protecting groups : Temporarily block the carboxylic acid with tert-butyl esters to direct halogenation to the oxazole ring.
  • Post-reaction quenching : Neutralize residual HCl with NaHCO3 to prevent acid-catalyzed decomposition.

Advanced: What analytical approaches differentiate this compound from its regioisomers?

Methodological Answer:

  • High-resolution mass spectrometry (HRMS) to confirm exact mass (<2 ppm error).
  • NOESY NMR to identify spatial proximity of substituents (e.g., methyl and chlorine positions).
  • X-ray diffraction for definitive regiochemical assignment, leveraging data from benzoxazole analogs .
  • Retention time comparison with synthesized regioisomers via reversed-phase HPLC .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact, per chlorophenoxy acid guidelines .
  • Ventilation : Use fume hoods for weighing and reactions, as airborne particulates may irritate respiratory systems .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and dispose as hazardous waste .

Advanced: How to design a structure-activity relationship (SAR) study for oxazole-carboxylic acid derivatives?

Methodological Answer:

  • Core modifications : Systematically vary substituents (e.g., methyl → ethyl, chloro → fluoro) using Suzuki-Miyaura cross-coupling .
  • Pharmacophore mapping : Identify critical functional groups via bioisosteric replacement (e.g., carboxylic acid → tetrazole).
  • Statistical analysis : Apply multivariate regression (e.g., CoMFA) to correlate electronic/steric parameters with activity .
  • In vivo validation : Test top candidates in rodent models for pharmacokinetics and efficacy .

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